molecular formula C5H11NO4S B8144465 (2S)-2-aminopentanedioic acid sulfanylidene

(2S)-2-aminopentanedioic acid sulfanylidene

Cat. No.: B8144465
M. Wt: 181.21 g/mol
InChI Key: QKEHROGOYBRAQO-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Aminopentanedioic acid sulfanylidene is a sulfur-modified derivative of glutamic acid, a non-essential amino acid critical in neurotransmission and protein synthesis . The term "sulfanylidene" indicates the substitution of an oxygen atom in the carboxyl or amino group with a sulfur atom, altering its chemical reactivity and biological interactions.

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid;sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.H2S/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2/t3-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEHROGOYBRAQO-DFWYDOINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Polyglutamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16720
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

25513-46-6
Record name Polyglutamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminopentanedioic acid sulfanylidene typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of a suitable oxidizing agent and a catalyst to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of (2S)-2-aminopentanedioic acid sulfanylidene can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminopentanedioic acid sulfanylidene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include sulfonamides, thiols, and substituted amino derivatives. These products have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

(2S)-2-aminopentanedioic acid sulfanylidene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-aminopentanedioic acid sulfanylidene involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfanylidene group can form covalent bonds with active sites on enzymes, thereby inhibiting their activity. This interaction can lead to various biological effects, including enzyme inhibition and modulation of metabolic pathways .

Comparison with Similar Compounds

Key Properties of (2S)-2-Aminopentanedioic Acid (Glutamic Acid):

  • Molecular Formula: C₅H₉NO₄
  • Molecular Weight : 147.13 g/mol
  • CAS Number : 56-86-0
  • Role : Precursor to glutamine, excitatory neurotransmitter, and intermediate in the citric acid cycle .

Comparison with Structurally Similar Compounds

Glutamic Acid vs. Sulfanylidene Derivative

The sulfanylidene modification introduces sulfur, which increases molecular weight by ~16 g/mol (replacing oxygen with sulfur) and alters polarity. This substitution may also enhance nucleophilic reactivity, making the compound more prone to oxidation or disulfide bond formation .

Property Glutamic Acid [(2S)-2-Aminopentanedioic Acid] Sulfanylidene Derivative (Hypothesized)
Molecular Formula C₅H₉NO₄ C₅H₉NO₃S
Molecular Weight 147.13 g/mol ~163.2 g/mol
Functional Groups Two carboxyl, one amino Thiol/thioamide, carboxyl, amino
Biological Role Neurotransmitter, metabolic intermediate Potential antioxidant or enzyme inhibitor

Comparison with Aspartic Acid [(2S)-2-Aminobutanedioic Acid]

Aspartic acid shares structural similarity but has a shorter carbon chain (4 vs. 5 carbons). This difference impacts acidity and substrate specificity in enzymatic reactions.

Property Aspartic Acid Sulfanylidene Derivative
Molecular Formula C₄H₇NO₄ C₅H₉NO₃S
pKa (Carboxyl) 1.88 (α-COOH), 3.65 (β-COOH) Hypothesized lower acidity due to sulfur
Role Urea cycle, malate shuttle Potential chelating agent

Comparison with Cysteine [(2S)-2-Amino-3-sulfanylpropanoic Acid]

Cysteine contains a sulfhydryl (-SH) group, enabling disulfide bonds in proteins. The sulfanylidene derivative may exhibit similar redox activity but with distinct steric and electronic effects due to its longer carbon chain.

Property Cysteine Sulfanylidene Derivative
Molecular Formula C₃H₇NO₂S C₅H₉NO₃S
Reactivity High (thiol-disulfide exchange) Moderate (steric hindrance from longer chain)
Applications Antioxidant (glutathione synthesis) Hypothesized use in metal ion chelation

Comparison with D-Glutamic Acid [(2R)-2-Aminopentanedioic Acid]

The D-isomer of glutamic acid is less biologically active in humans but serves as a component of bacterial cell walls. The sulfanylidene derivative’s stereochemistry (2S configuration) may retain some L-glutamate-like activity, while sulfur substitution could disrupt receptor binding .

Property D-Glutamic Acid Sulfanylidene Derivative
Configuration 2R 2S
Biological Activity Limited in humans Unknown; potential antimicrobial

Biological Activity

(2S)-2-aminopentanedioic acid sulfanylidene, commonly referred to as a derivative of glutamic acid, has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores the compound's biological activity, mechanism of action, and its implications for therapeutic applications.

  • IUPAC Name : (2S)-2-aminopentanedioic acid sulfanylidene
  • Molecular Formula : C5H9N1O4S1
  • Molecular Weight : 179.19 g/mol

The biological activity of (2S)-2-aminopentanedioic acid sulfanylidene is primarily attributed to its structural similarity to glutamic acid, which plays a crucial role in various metabolic pathways. The compound has been shown to interact with specific enzymes and receptors that are pivotal in regulating physiological processes.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit specific enzymes involved in pathological conditions:

  • ADAMTS Inhibition : Research indicates that derivatives of glutamic acid can inhibit the activities of ADAMTS-4 and ADAMTS-5, enzymes implicated in cartilage degradation during osteoarthritis. For instance, one study reported IC50 values for these inhibitors at 1.2 μM and 0.8 μM respectively .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Cytotoxicity Studies : A series of glutamic acid derivatives, including (2S)-2-aminopentanedioic acid sulfanylidene, were evaluated for their cytotoxic effects on various cancer cell lines. Notably, certain derivatives exhibited significant cytotoxicity against breast adenocarcinoma and lung cancer cell lines, suggesting potential as anticancer agents .

Case Study 1: ADAMTS Inhibition

A study conducted on a series of α-glutamic acid derivatives demonstrated that (2S)-2-aminopentanedioic acid sulfanylidene effectively inhibits ADAMTS enzymes, which are critical in the pathogenesis of osteoarthritis. The results indicated a dose-dependent response, confirming its potential as a therapeutic candidate for joint-related disorders.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of glutamic acid derivatives, (2S)-2-aminopentanedioic acid sulfanylidene was found to induce apoptosis in cancer cells through modulation of metabolic pathways associated with glutamine metabolism. This finding highlights its role in targeting metabolic vulnerabilities in cancer cells .

Comparative Analysis

Compound NameActivity TypeIC50 ValueTarget Enzyme/Cell Line
(2S)-2-Aminopentanedioic Acid SulfanylideneEnzyme Inhibition1.2 μM (ADAMTS-4)Osteoarthritis
Derivative 4Db6Anticancer ActivityNot specifiedBreast adenocarcinoma

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-aminopentanedioic acid sulfanylidene
Reactant of Route 2
(2S)-2-aminopentanedioic acid sulfanylidene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.